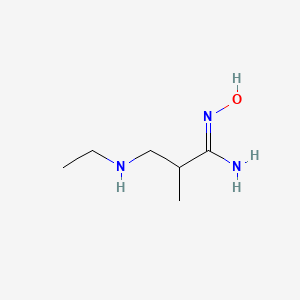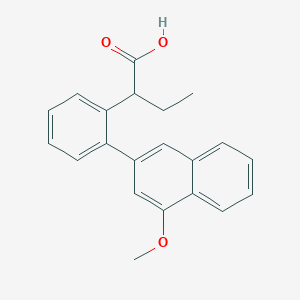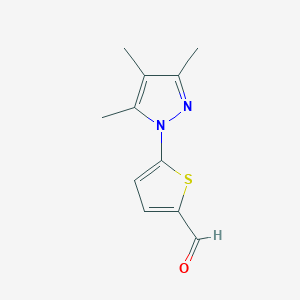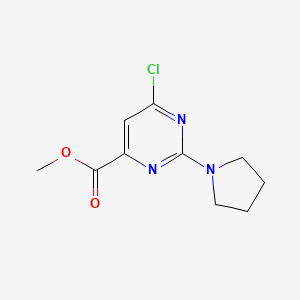
3-methyl-N-(3-methylbutan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(3-methylbutan-2-yl)aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access due to its sterically hindered structure, making it a valuable component in the preparation of drug candidates containing hindered amine motifs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methylbutan-2-yl)aniline can be achieved through hydroamination methods. One such method involves the hydroamination of olefins with nitroarenes, as reported by Baran and coworkers . This innovative approach allows for the efficient production of sterically hindered secondary amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the compound’s synthesis typically involves the use of advanced organic synthesis techniques and specialized equipment to handle the steric hindrance and ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines with different alkyl groups.
Aplicaciones Científicas De Investigación
3-methyl-N-(3-methylbutan-2-yl)aniline has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the preparation of drug candidates containing hindered amine motifs.
Material Science: Utilized in the development of OLED intermediates and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with molecular targets and pathways specific to its application. In medicinal chemistry, the compound’s steric hindrance can influence its binding affinity and selectivity towards target proteins, thereby modulating biological activity. The exact molecular targets and pathways depend on the specific drug candidate being developed.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-methyl-N-(3-methylbutan-2-yl)aniline is unique due to its sterically hindered structure, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable building block in the synthesis of complex organic molecules and drug candidates.
Propiedades
Fórmula molecular |
C12H19N |
|---|---|
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
3-methyl-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C12H19N/c1-9(2)11(4)13-12-7-5-6-10(3)8-12/h5-9,11,13H,1-4H3 |
Clave InChI |
VASLIRPHJGYHMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



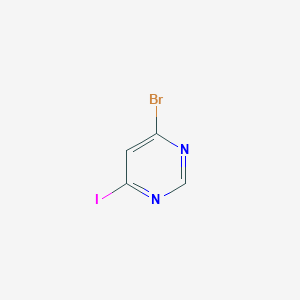
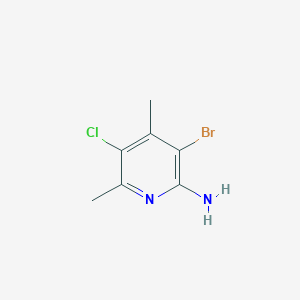
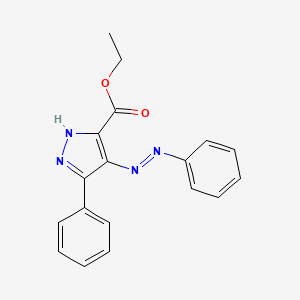
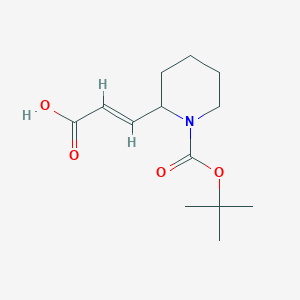
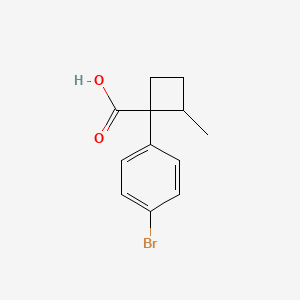
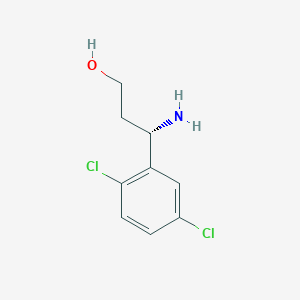
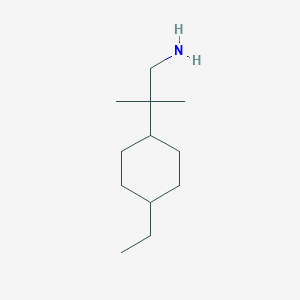
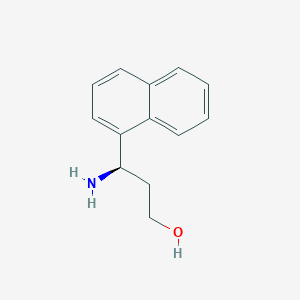
![2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid](/img/structure/B13078834.png)
